BMY 7378 dihydrochloride BMY 7378 dihydrochloride 5-HT1A partial agonist (IC50 = 0.8 nM). Potent and selective α1D adrenoceptor antagonist (Ki values are 2, 600 and 800 nM at α1D, α1B and α1A receptors, respectively). Shows antihypertensive activity.
BMY 7378 is an antagonist of the α2C-adrenoceptor and α1D-adrenoceptor with pKi values of 6.54 and 8.2, respectively, that has been used in functional systems to assess the contribution of these receptors in vascular smooth muscle contraction. It also acts as a partial agonist at the serotonin 5-HT1A receptor with a pKi value of 8.3.
BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats. BMY 7378 is also an alpha (2C)-adrenoceptor antagonist. BMY 7378 is a hypotensive agent in the rat, but that its actions are mediated, in part, by central 5-HT(1A) receptor stimulation in the adult and by a nonserotonergic mechanism in the young rat.
Brand Name: Vulcanchem
CAS No.: 21102-95-4
VCID: VC0004301
InChI: InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H
SMILES: COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl
Molecular Formula: C22H33Cl2N3O3
Molecular Weight: 458.4 g/mol

BMY 7378 dihydrochloride

CAS No.: 21102-95-4

Cat. No.: VC0004301

Molecular Formula: C22H33Cl2N3O3

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

BMY 7378 dihydrochloride - 21102-95-4

Specification

Description 5-HT1A partial agonist (IC50 = 0.8 nM). Potent and selective α1D adrenoceptor antagonist (Ki values are 2, 600 and 800 nM at α1D, α1B and α1A receptors, respectively). Shows antihypertensive activity.
BMY 7378 is an antagonist of the α2C-adrenoceptor and α1D-adrenoceptor with pKi values of 6.54 and 8.2, respectively, that has been used in functional systems to assess the contribution of these receptors in vascular smooth muscle contraction. It also acts as a partial agonist at the serotonin 5-HT1A receptor with a pKi value of 8.3.
BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats. BMY 7378 is also an alpha (2C)-adrenoceptor antagonist. BMY 7378 is a hypotensive agent in the rat, but that its actions are mediated, in part, by central 5-HT(1A) receptor stimulation in the adult and by a nonserotonergic mechanism in the young rat.
CAS No. 21102-95-4
Molecular Formula C22H33Cl2N3O3
Molecular Weight 458.4 g/mol
IUPAC Name 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride
Standard InChI InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H
Standard InChI Key NIBOMXUDFLRHRV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl
Appearance A crystalline solid

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